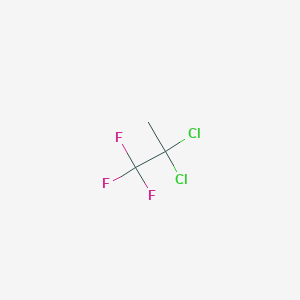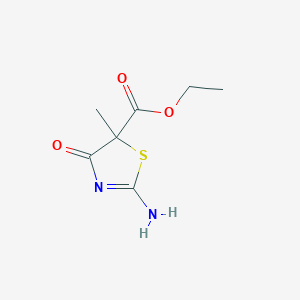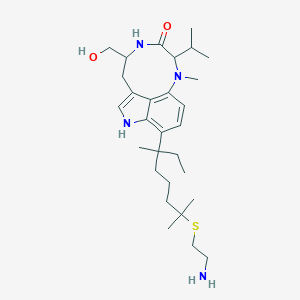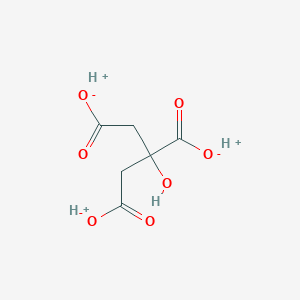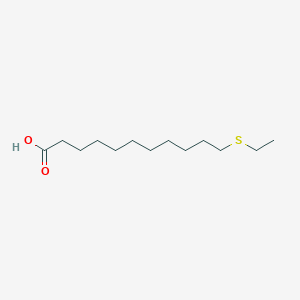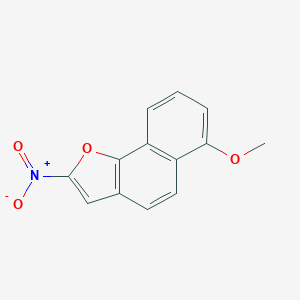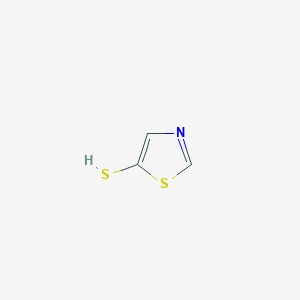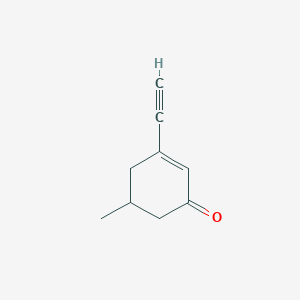
3-Ethynyl-5-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-5-methylcyclohex-2-en-1-one, also known as EMCH, is a cyclic enone compound with a molecular formula of C9H10O. It is a yellowish liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether. EMCH has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs and pharmaceuticals.
Mecanismo De Acción
3-Ethynyl-5-methylcyclohex-2-en-1-one is believed to exert its biological effects through a variety of mechanisms. One mechanism is through the inhibition of COX-2, which reduces the production of prostaglandins and thus reduces inflammation and pain. Another mechanism is through the induction of apoptosis in cancer cells, which leads to the death of these cells. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been shown to inhibit the activity of certain enzymes involved in the replication of viruses, which may contribute to its anti-viral properties.
Efectos Bioquímicos Y Fisiológicos
3-Ethynyl-5-methylcyclohex-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and inhibit the replication of viruses. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethynyl-5-methylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 3-Ethynyl-5-methylcyclohex-2-en-1-one has some limitations as well. It can be toxic at high doses, and its effects on human health are not well understood. Additionally, 3-Ethynyl-5-methylcyclohex-2-en-1-one is not very soluble in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Ethynyl-5-methylcyclohex-2-en-1-one. One area of interest is in the development of novel anti-inflammatory and anti-tumor drugs based on 3-Ethynyl-5-methylcyclohex-2-en-1-one. Another area of interest is in the study of 3-Ethynyl-5-methylcyclohex-2-en-1-one's effects on viral replication, which may lead to the development of novel anti-viral drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Ethynyl-5-methylcyclohex-2-en-1-one, as well as its potential toxicity and safety profile.
Métodos De Síntesis
3-Ethynyl-5-methylcyclohex-2-en-1-one can be synthesized through a variety of methods, including the reaction of 5-methylcyclohex-2-en-1-one with acetylene in the presence of a palladium catalyst, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with acetylene using a copper catalyst. Other methods include the reaction of 5-methylcyclohex-2-en-1-one with propargyl bromide in the presence of potassium carbonate, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with propargyl bromide using a palladium catalyst.
Aplicaciones Científicas De Investigación
3-Ethynyl-5-methylcyclohex-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-Ethynyl-5-methylcyclohex-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to exhibit anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
113457-99-1 |
|---|---|
Nombre del producto |
3-Ethynyl-5-methylcyclohex-2-en-1-one |
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
3-ethynyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3 |
Clave InChI |
IMNOWFYEGNCALV-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)C1)C#C |
SMILES canónico |
CC1CC(=CC(=O)C1)C#C |
Sinónimos |
2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



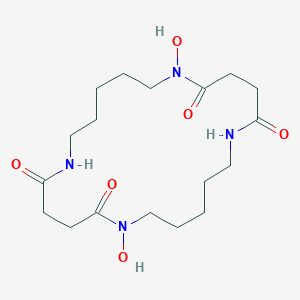
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
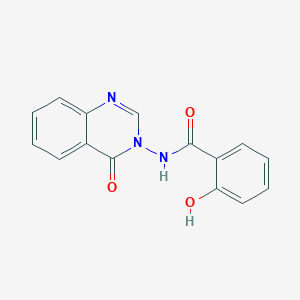

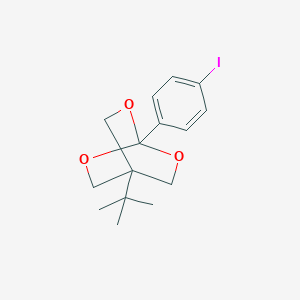
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
